molecular formula C11H13NO3 B14405646 (2-Acetamidophenyl)methyl acetate CAS No. 83326-80-1

(2-Acetamidophenyl)methyl acetate

Cat. No.: B14405646
CAS No.: 83326-80-1
M. Wt: 207.23 g/mol
InChI Key: ZEDTWWVIPKHLOF-UHFFFAOYSA-N
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Description

(2-Acetamidophenyl)methyl acetate is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetamidophenol and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidophenyl)methyl acetate typically involves the acetylation of 2-aminophenol followed by esterification. One common method includes:

    Acetylation: 2-Aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.

    Esterification: The resulting 2-acetamidophenol is then esterified with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or acetate groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Acetamidophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Acetamidophenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

    Acetaminophen (Paracetamol): Shares the acetamido group but lacks the methyl acetate moiety.

    Phenacetin: Similar structure but with an ethoxy group instead of the methyl acetate group.

    Acetanilide: Contains the acetamido group attached directly to the phenyl ring without additional substituents.

Uniqueness: (2-Acetamidophenyl)methyl acetate is unique due to the presence of both the acetamido and methyl acetate groups, which confer distinct chemical and biological properties

Properties

CAS No.

83326-80-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2-acetamidophenyl)methyl acetate

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11-6-4-3-5-10(11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

ZEDTWWVIPKHLOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1COC(=O)C

Origin of Product

United States

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